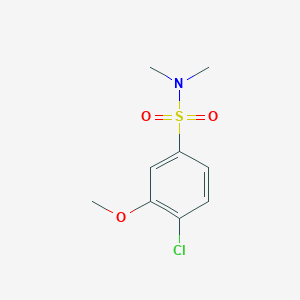

4-氯-3-甲氧基-N,N-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide involves complex chemical processes. For instance, the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene is an effective method for synthesizing highly reactive derivatives valuable for preparing new difficultly accessible derivatives of the sulfonamide series (Aizina et al., 2017). Such processes underscore the compound's versatility in synthesizing novel sulfonamide derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those related to 4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide, has been extensively studied. Crystallographic studies reveal the supramolecular architecture controlled by interactions such as C—H⋯πaryl, forming intricate two-dimensional and three-dimensional structures (Rodrigues et al., 2015). These structural insights are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

4-Chloro-3-methoxy-N,N-dimethylbenzenesulfonamide participates in various chemical reactions, indicating its reactivity and potential for creating complex molecules. The compound's ability to undergo transformations, such as chlorination and reaction with thiourea to yield heterocyclic compounds, highlights its versatility (Rozentsveig et al., 2011). These reactions are fundamental for synthesizing new molecules with potential pharmacological activities.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including crystal structures and intermolecular interactions, provide insight into the compound's stability and reactivity. The elucidation of crystal structures through spectroscopic and crystallographic methods reveals the compound's solid-state properties and the nature of its interactions, which are essential for predicting its behavior in various chemical contexts (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide derivatives, such as reactivity and interaction with other molecules, play a crucial role in their application in synthesis and medicinal chemistry. Studies on the compound's reactivity with various reagents and its role in synthesizing novel derivatives provide valuable information for developing new therapeutic agents (Aizina et al., 2017).

科学研究应用

光动力疗法应用

新型苯磺酰胺衍生物的合成和表征显示出在光动力疗法中的潜力,特别是在癌症治疗中。一项研究重点介绍了用苯磺酰胺衍生物基团取代的锌酞菁的合成,展示了其作为 II 型光敏剂的有效性,因为它具有良好的荧光性质、高单线态氧量子产率和适当的光降解量子产率。这些性质对于光动力疗法应用至关重要,表明该化合物在癌症治疗中的潜力 (Pişkin, Canpolat, & Öztürk, 2020).

酶抑制和抗菌活性

苯磺酰胺衍生物已被合成并评估其抗 HIV 和抗真菌活性。该研究表明,这些化合物可以作为针对 HIV 和真菌感染的治疗剂开发的基础 (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

化学合成和反应性

研究表明 N-氯-N-甲氧基苯磺酰胺作为反应性氯化剂的多功能性。它已被用于氯化多种有机化合物,以良好的至高的产率生成氯化产物。这突出了它在有机合成中的实用性,特别是在向不同的分子骨架引入氯基团方面 (Pu, Li, Lu, & Yang, 2016).

阿尔茨海默病治疗的潜力

一项研究重点关注 N-(4-甲氧基苯乙基)-N-(取代)-4-甲基苯磺酰胺的合成,作为阿尔茨海默病的新型治疗剂。对合成的化合物进行了评估,以了解它们对乙酰胆碱酯酶的抑制作用,乙酰胆碱酯酶是阿尔茨海默病病理学中涉及的关键酶。其中一种化合物显示出有希望的乙酰胆碱酯酶抑制活性,表明在阿尔茨海默病中具有潜在的治疗应用 (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

抗肿瘤应用

由磺酰胺重点库合成的化合物在抗肿瘤筛选中的结果很有希望,显示出作为癌症治疗中细胞周期抑制剂的潜力。这项研究中的两种化合物已进入临床试验,表明它们在开发新的抗肿瘤剂中具有重要意义 (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

作用机制

The mechanism of action of “4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide” is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is often specific to the particular application of the compound .

属性

IUPAC Name |

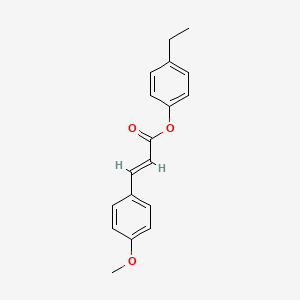

4-chloro-3-methoxy-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-11(2)15(12,13)7-4-5-8(10)9(6-7)14-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCQNLVWAOMPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)